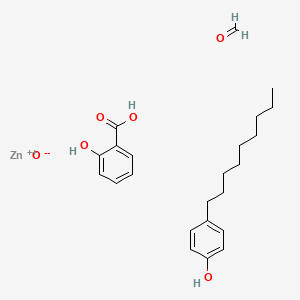
zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-)” is a complex chemical entity that combines several distinct components. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Zinc is a transition metal known for its catalytic and structural roles in biological systems. Formaldehyde is a simple aldehyde with widespread use in chemical synthesis. 2-Hydroxybenzoic acid, also known as salicylic acid, is a well-known compound with applications in medicine and cosmetics. 4-Nonylphenol is an organic compound used in the production of detergents and other industrial products. Oxygen(2-) refers to the oxide ion, which is a common component in many chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, each requiring specific conditions and reagents. One common method involves the reaction of formaldehyde with 2-hydroxybenzoic acid in the presence of sulfuric acid to form a methylenebis(2-hydroxybenzoic acid) ligand . This ligand is then allowed to bind with zinc ions to form the zinc complex. The reaction conditions typically include controlled temperatures and pH levels to ensure the proper formation of the complex.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced analytical techniques ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization and filtration to remove impurities and obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the phenolic group in 2-hydroxybenzoic acid can participate in electrophilic substitution reactions, such as nitration and bromination . The zinc component can also undergo redox reactions, where it alternates between different oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various bases for deprotonation reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenolic group can yield nitrophenols, while bromination can produce bromophenols. The zinc component can form various coordination complexes with different ligands.
科学的研究の応用
The compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various organic reactions due to the catalytic properties of zinc . In biology, it has been studied for its potential antibacterial and cytotoxic activities . In medicine, components like 2-hydroxybenzoic acid are well-known for their anti-inflammatory properties and are used in formulations for treating skin conditions. In industry, 4-nonylphenol is used in the production of detergents and other cleaning agents .
作用機序
The mechanism of action of this compound involves several molecular targets and pathways. Zinc ions play a crucial role in various enzymatic reactions by acting as cofactors. They can enhance the activity of enzymes involved in DNA synthesis and repair, protein synthesis, and cell division . The phenolic group in 2-hydroxybenzoic acid can interact with various cellular targets, leading to anti-inflammatory and antimicrobial effects. The formaldehyde component can react with amino groups in proteins and nucleic acids, leading to cross-linking and stabilization of biological molecules.
類似化合物との比較
Similar Compounds: Similar compounds include other zinc complexes with different ligands, such as zinc acetate and zinc sulfate. Other phenolic compounds like gallic acid, protocatechuic acid, and syringic acid also share similar properties with 2-hydroxybenzoic acid .
Uniqueness: The uniqueness of this compound lies in its combination of multiple functional groups and components, each contributing distinct properties. The presence of zinc provides catalytic and structural benefits, while the phenolic and aldehyde groups offer various chemical reactivity and biological activities. This combination makes the compound versatile and valuable in multiple applications.
特性
CAS番号 |
71077-22-0 |
|---|---|
分子式 |
C23H32O6Zn |
分子量 |
469.9 g/mol |
IUPAC名 |
zinc;formaldehyde;2-hydroxybenzoic acid;4-nonylphenol;oxygen(2-) |
InChI |
InChI=1S/C15H24O.C7H6O3.CH2O.O.Zn/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;8-6-4-2-1-3-5(6)7(9)10;1-2;;/h10-13,16H,2-9H2,1H3;1-4,8H,(H,9,10);1H2;;/q;;;-2;+2 |
InChIキー |
ACOUROVRFRGTKJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)O.[O-2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
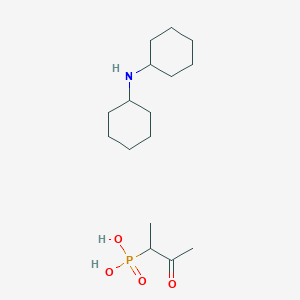
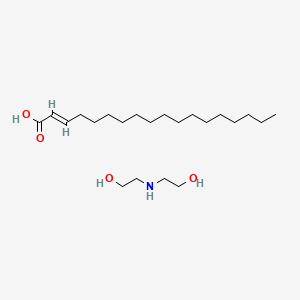

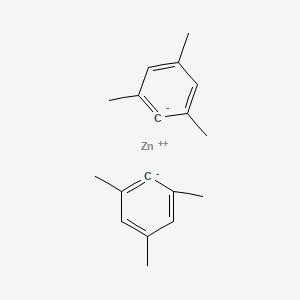



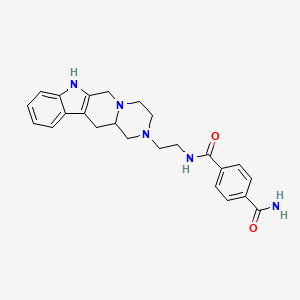
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
